6-Hydroxycoumarin
Overview
Description
6-Hydroxycoumarin is a coumarin that has anti-inflammatory, anti-pyretic, anti-oxidant, vasodilator, anti-amoebic, anti-bacterial, anti-fungal, bacteriostatic, and antitumor activity .
Synthesis Analysis
Coumarin derivatives were chemically synthesized from 4-hydroxycoumarin . The new coumarin derivatives were confirmed by nuclear magnetic resonance data . A convenient synthesis of 6-hydroxycoumarin was also reported .Molecular Structure Analysis
The electronic, vibrational, and structural properties of 6-Hydroxycoumarin have been studied using ultraviolet absorption and Infrared spectroscopy techniques . Quantum chemical calculations have been performed at DFT/B3LYP level of theory to get the optimized geometry and vibrational frequencies of normal modes .Chemical Reactions Analysis
Chemical activity, molecular orbital energies, band gap, and hyper-polarizability information have been computed from quantum chemical simulations . NBO analysis helped in understanding the stability of the molecule arising from hyper-conjugative interaction and charge delocalization .Physical And Chemical Properties Analysis
6-Hydroxycoumarin has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Scientific Research Applications
Anticancer Properties and Cellular Mechanisms
6-Hydroxycoumarin derivatives, such as 6-nitro-7-hydroxycoumarin, have shown promising anti-proliferative effects in cancer research. Studies demonstrate their capability to modulate key cellular processes like apoptosis and cell cycle progression in various cancer cell lines. For instance, in renal carcinoma cells, 6-nitro-7-hydroxycoumarin induced apoptosis and altered cell cycle progression, implicating the involvement of specific kinases like p38 MAP kinase in its mechanism of action (Finn, Creaven, & Egan, 2003). Similarly, this compound and other derivatives displayed selective cytotoxicity against malignant melanoma cells, impacting DNA synthesis and cell cycle events (Finn, Creaven, & Egan, 2004).
Potential in Anti-Tumor Therapy
Hydroxycoumarins, including 6-hydroxycoumarin derivatives, have been studied for their potential in anti-tumor therapies. Their ability to induce apoptotic cell death and influence cell cycle events in various cancer cell types, such as hepatic cells, has been documented. A study highlighted the potential of 6-hydroxycoumarin-3-carboxylatosilver as a more potent and selective anti-cancer agent than cisplatin, suggesting its novel therapeutic application in cancer treatment (Thati et al., 2007).
Modulation of Cellular Signalling Pathways
Scopoletin, a derivative of 6-hydroxycoumarin (6-methoxy-7-hydroxycoumarin), has been recognized for its effects on various cellular signaling pathways. Its role in anti-inflammatory and anti-tumor activities through the modulation of multiple pathways, including NEF2, apoptosis/p53, and NF-κB signaling, has been explored. These findings suggest the potential of scopoletin in treating diseases linked to these pathways (Sakthivel et al., 2021).
Photolabile Protecting Group in Chemistry
In the field of chemistry, 6-hydroxycoumarin derivatives like 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) have been utilized as photolabile protecting groups for aldehydes and ketones. This application is significant in synthetic chemistry for controlled release of certain compounds under specific conditions (Lu et al., 2003).
Neuroprotective and Anticonvulsant Properties
Umbelliferone (7-hydroxycoumarin) has demonstrated neuroprotective and anticonvulsant properties. A study evaluating its effect alongside antiepileptic drugs revealed its potential to enhance the anticonvulsant action of certain drugs and provide neuroprotection in in vitro models of neurodegeneration (Zagaja et al., 2022).
Antibacterial Activity
Hydroxycoumarins, including 6-hydroxycoumarin derivatives, have shown antibacterial activity against various pathogens. A study on coumarins' antibacterial effects against Ralstonia solanacearum revealed that hydroxylation at specific positions enhances their antibacterial potential. These findings indicate the potential application of hydroxycoumarins in controlling plant bacterial wilt (Yang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJXIFQYOPWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209760 | |
Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxycoumarin | |
CAS RN |
6093-68-1 | |
Record name | 6-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6093-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYCOUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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